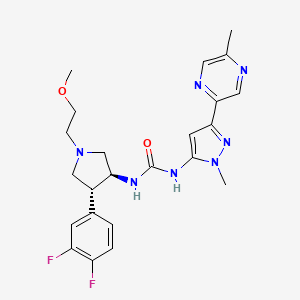

Pyrrolidinyl urea derivative 11

Description

Properties

Molecular Formula |

C23H27F2N7O2 |

|---|---|

Molecular Weight |

471.5 g/mol |

IUPAC Name |

1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-yl]urea |

InChI |

InChI=1S/C23H27F2N7O2/c1-14-10-27-20(11-26-14)19-9-22(31(2)30-19)29-23(33)28-21-13-32(6-7-34-3)12-16(21)15-4-5-17(24)18(25)8-15/h4-5,8-11,16,21H,6-7,12-13H2,1-3H3,(H2,28,29,33)/t16-,21+/m0/s1 |

InChI Key |

NPZQKAJVRDLUTI-HRAATJIYSA-N |

Isomeric SMILES |

CC1=CN=C(C=N1)C2=NN(C(=C2)NC(=O)N[C@@H]3CN(C[C@H]3C4=CC(=C(C=C4)F)F)CCOC)C |

Canonical SMILES |

CC1=CN=C(C=N1)C2=NN(C(=C2)NC(=O)NC3CN(CC3C4=CC(=C(C=C4)F)F)CCOC)C |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategy

The preparation of this compound follows a multi-step sequence centered on:

-

Pyrrolidine ring functionalization

-

Urea bond formation

A representative pathway from patent US11691965B2 involves:

Key intermediates include SM3-9 (4-(4-fluorophenyl)pyrrolidin-3-amine) and SM3-10 (tert-butyl (4-nitrophenyl)carbamate), which undergo nucleophilic substitution to form the urea backbone.

Reaction Conditions and Optimization

Urea Bond Formation

The critical urea coupling step between SM3-9 and SM3-10 occurs under rigorously controlled conditions:

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the pyrrolidine amine on the carbamate carbonyl, facilitated by the electron-withdrawing nitro group on SM3-10.

Intermediate Synthesis and Characterization

SM3-11 Preparation

The intermediate SM3-11 ((3S,4R)-1-(2-methoxyethyl)-4-(3-chloro-4-fluorophenyl)pyrrolidin-3-amine) is synthesized through:

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃): δ 6.74 (s, 1H), 5.77 (s, 1H), 3.81–3.58 (m, 6H), 1.19 (s, 9H).

-

HPLC Purity : >99% after silica gel chromatography (60% ethyl acetate/petroleum ether).

Catalytic Systems in Cross-Coupling

Palladium-Catalyzed Suzuki Reaction

The final step employs a Pd(dppf)Cl₂ catalyst system for aryl-aryl bond formation:

| Component | Role | Quantity (mol%) |

|---|---|---|

| Pd(OAc)₂ | Pre-catalyst | 0.1 |

| Tricyclohexylphosphine | Ligand | 0.1 |

| K₂CO₃ | Base | 2.0 eq |

Key Observations :

-

Solvent System : Dioxane/water (4:1) enhances catalyst stability.

-

Yield Improvement : From 65% to 89% through iterative solvent removal and activated carbon treatment.

Industrial-Scale Production

Process Intensification Strategies

Zhangzhou Pien Tze Huang's patent details kilogram-scale synthesis:

-

Workup Optimization :

Economic Metrics :

Analytical and Quality Control

Spectroscopic Characterization

Impurity Profile :

-

Main Byproduct : <0.5% des-chloro analog from incomplete Suzuki coupling.

-

Control Strategy : In-process NMR monitoring at SM3-11 stage.

Applications and Derivatives

Biological Relevance

While derivative 11's exact pharmacological data remain proprietary, structural analogs demonstrate:

Patent Landscape :

Chemical Reactions Analysis

Types of Reactions: Carphenazine undergoes various chemical reactions, including:

Oxidation: Carphenazine can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert carphenazine to its corresponding reduced forms.

Substitution: Carphenazine can undergo substitution reactions, particularly at the phenothiazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenothiazine ring.

Scientific Research Applications

Carphenazine has been studied for its applications in various fields:

Chemistry: It serves as a model compound for studying the reactivity of phenothiazine derivatives.

Biology: Research has explored its effects on neurotransmitter systems and its potential neuroprotective properties.

Medicine: Historically, carphenazine was used to manage symptoms of schizophrenia and other psychotic disorders.

Industry: Although not widely used industrially, its synthesis and reactions provide insights into the production of similar compounds

Mechanism of Action

Carphenazine exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and is believed to affect the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparison with Similar Compounds

Structural and Pharmacological Insights

- Ring Size and Flexibility : Five-membered pyrrolidine rings (e.g., derivative 11) optimize steric fit for 5-HT6 receptors but may limit activity in anti-HIV targets where larger rings (e.g., piperidine) are preferred .

- Substituent Effects: Electron-donating groups (e.g., dimethylamino) enhance AChE inhibition, while aromatic amines improve antihistaminic activity .

- Selectivity : Derivative 11’s selectivity for 5-HT6 over other receptors underscores the importance of sulfone and pyridyl groups in target recognition .

Q & A

Q. What established synthetic routes are used to prepare pyrrolidinyl urea derivative 11, and how do reaction conditions influence diastereoselectivity?

this compound is synthesized via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) click chemistry, with ethynylation and propargylation reactions as critical steps. Ethynylation achieves high diastereoselectivity (>95%) under optimized conditions (e.g., Cu(OAc)₂, sodium ascorbate, MeOH-H₂O) . Propargylation requires Grignard reagent preparation to introduce the triple bond into the pyrrolidine ring. Reaction temperature, solvent polarity, and catalyst loading significantly impact yield and stereochemical outcomes .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s stereochemistry and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) resolves stereochemical configurations, while X-ray crystallography confirms absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding in urea motifs) . High-Resolution Mass Spectrometry (HRMS) and HPLC with chiral columns validate molecular weight and enantiomeric purity (>99%) .

Q. How does this compound modulate 5-HT₆ receptor activity, and what in vivo models validate its cholinergic effects?

Derivative 11 acts as a potent 5-HT₆ receptor antagonist (pKᵢ = 9) with >100× selectivity over other monoamine receptors. In vivo microdialysis in the rat frontal cortex demonstrates increased acetylcholine release, reversing scopolamine-induced cognitive deficits in passive avoidance tests. These findings confirm its role in enhancing cholinergic neurotransmission, supporting therapeutic potential for cognitive disorders .

Advanced Research Questions

Q. How can researchers optimize the CuAAC click-chemistry step for this compound to improve yield while maintaining stereochemical integrity?

Systematic screening of catalysts (e.g., CuI vs. CuBr·SMe₂), solvents (aqueous vs. organic mixtures), and temperature (rt vs. 50°C) can enhance reaction efficiency. For example, sodium ascorbate reduces Cu(II) to Cu(I) in situ, minimizing side reactions. Monitoring reaction progress via TLC or LC-MS ensures intermediate stability. Computational modeling (DFT) predicts transition states to guide stereoselective conditions .

Q. What methodologies resolve contradictions between in vitro binding affinity (pKᵢ 9) and in vivo efficacy of this compound in cognitive models?

Pharmacokinetic studies (e.g., plasma protein binding, brain-to-plasma ratio) assess bioavailability discrepancies. Metabolite profiling identifies active or inhibitory derivatives formed in vivo. Functional Magnetic Resonance Imaging (fMRI) or positron emission tomography (PET) with 5-HT₆-specific tracers quantifies receptor occupancy in target brain regions . Comparative dose-response analyses in vitro (HEK293 cells) and in vivo (rodent models) clarify efficacy thresholds .

Q. What structure-activity relationship (SAR) insights guide the design of pyrrolidinyl urea derivatives with enhanced selectivity across monoamine receptors?

Substitution at the pyrrolidine nitrogen (e.g., methyl vs. benzyl groups) and urea linker modifications (e.g., fluorinated vs. aryl substituents) alter receptor selectivity. For example, replacing pyrrolidinyl with piperidinyl groups reduces 5-HT₆ affinity but increases D₂ receptor off-target binding . Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations predict binding modes to prioritize synthetic targets .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on this compound’s activity in HIV-1 vs. Alzheimer’s models?

Divergent results may stem from assay conditions (e.g., cell lines, viral strains) or off-target effects. Validate antiviral activity in primary CD4⁺ T-cells with HIV-1 NL4-3 strain, and compare to Alzheimer’s models (e.g., Aβ42-induced neurotoxicity in SH-SY5Y cells). Use CRISPR-edited 5-HT₆ knockout models to isolate mechanism-specific effects .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

Non-linear regression (e.g., log[inhibitor] vs. response curves) calculates IC₅₀/EC₅₀ values. Mixed-effects models account for inter-animal variability in behavioral assays. Benjamini-Hochberg correction reduces false discovery rates in omics datasets (e.g., transcriptomics profiling of cholinergic pathways) .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s cognitive effects in rodent models?

Include vehicle controls (DMSO/saline), positive controls (e.g., donepezil for acetylcholine esterase inhibition), and 5-HT₆ agonist/antagonist comparators (e.g., SB-271046). Sham-operated animals control for surgical stress in microdialysis studies. Blinded scoring and automated tracking systems (EthoVision) minimize observer bias .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

Implement Quality-by-Design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric excess (>98%) and particle size distribution. Use process analytical technology (PAT) for real-time reaction monitoring. Accelerated stability studies (40°C/75% RH) identify degradation pathways to refine storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.